molecular formula C47H74O18 B14079664 Kudinoside LZ6

Kudinoside LZ6

Cat. No.: B14079664
M. Wt: 927.1 g/mol
InChI Key: MOVNHXBNDSZSGK-VBLZPFLISA-N
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Description

Kudinoside LZ6 is a triterpenoid saponin compound derived from the leaves of Ilex kudingcha CJ

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Kudinoside LZ6 involves the extraction and purification of triterpenoid saponins from Kuding tea leaves. The process typically includes the use of macroporous resins and high-performance liquid chromatography (HPLC) for the isolation and purification of the compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of semi-preparative HPLC combined with MCI-GEL resin has been reported to be effective in isolating and purifying triterpenoid saponins, including this compound .

Chemical Reactions Analysis

Types of Reactions: Kudinoside LZ6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds .

Scientific Research Applications

Kudinoside LZ6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties and reactions of triterpenoid saponins. In biology, it is investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties .

In medicine, this compound is being explored for its potential therapeutic effects, including its ability to modulate immune responses and inhibit the growth of cancer cells. In the industry, it is used in the development of functional foods and nutraceuticals due to its health-promoting properties .

Comparison with Similar Compounds

Kudinoside LZ6 is part of a group of triterpenoid saponins found in Kuding tea. Similar compounds include Kudinoside A, Kudinoside C, Kudinoside D, and Kudinoside F . These compounds share similar structural features but differ in their specific biological activities and potency. This compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties .

Conclusion

This compound is a valuable compound with diverse applications in scientific research. Its unique chemical structure and biological activities make it a promising candidate for further investigation in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C47H74O18

Molecular Weight

927.1 g/mol

IUPAC Name

(1R,4S,5R,10S,13R,16S,19S,20S)-16,19-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-17-en-22-one

InChI

InChI=1S/C47H74O18/c1-20-28(51)30(53)32(55)37(60-20)64-35-34(63-38-33(56)31(54)29(52)23(18-48)61-38)22(50)19-59-39(35)62-26-10-11-42(4)24(41(26,2)3)9-12-43(5)25(42)17-21(49)27-36-46(8,58)45(7)14-16-47(36,40(57)65-45)15-13-44(27,43)6/h20-26,28-35,37-39,48-56,58H,9-19H2,1-8H3/t20-,21-,22-,23+,24?,25?,26-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1

InChI Key

MOVNHXBNDSZSGK-VBLZPFLISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C[C@@H](C6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)O)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O

Origin of Product

United States

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